molecular formula C17H16N2OS B11323340 3-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Katalognummer: B11323340
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: HQXYOIURVRFARR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound is characterized by a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions. For instance, the reaction of 2-aminothiophene-3-carboxylic acid with cyclopentanone and phenyl isocyanate can yield the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, such as palladium complexes, can facilitate the carbonylation and cyclization processes, making the synthesis more efficient . Additionally, continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Wissenschaftliche Forschungsanwendungen

3-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. In the case of its antitubercular activity, the compound interferes with the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of cyclopentyl and phenyl groups, which enhance its biological activity and chemical stability. Its diverse range of applications in chemistry, biology, medicine, and industry further highlights its versatility and potential .

Eigenschaften

Molekularformel

C17H16N2OS

Molekulargewicht

296.4 g/mol

IUPAC-Name

3-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H16N2OS/c20-17-15-14(12-6-2-1-3-7-12)10-21-16(15)18-11-19(17)13-8-4-5-9-13/h1-3,6-7,10-11,13H,4-5,8-9H2

InChI-Schlüssel

HQXYOIURVRFARR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.